

# 1-Bromo-2,6-difluorobenzene molecular weight

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## Compound of Interest

Compound Name: 1-Bromo-2,6-difluorobenzene

Cat. No.: B153491

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An In-depth Technical Guide to **1-Bromo-2,6-difluorobenzene**: A Core Building Block in Modern Synthesis

## Introduction

**1-Bromo-2,6-difluorobenzene** is a halogenated aromatic compound that has emerged as a critical building block in various fields of chemical synthesis, most notably in drug discovery and materials science. Its unique structural arrangement, featuring a bromine atom flanked by two fluorine atoms, imparts a distinct reactivity profile that synthetic chemists can strategically exploit. The strong electron-withdrawing nature of the ortho-fluorine substituents significantly influences the electronic properties of the benzene ring and the reactivity of the carbon-bromine bond, making it a versatile substrate for a multitude of chemical transformations.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the physicochemical properties, synthesis, analytical characterization, key applications, and safe handling protocols for **1-Bromo-2,6-difluorobenzene**. The insights herein are intended to empower scientists to leverage the full potential of this valuable synthetic intermediate in their research and development endeavors.

## Physicochemical Properties and Structural Analysis

The utility of **1-Bromo-2,6-difluorobenzene** in synthetic chemistry is intrinsically linked to its physical and chemical properties. A thorough understanding of these characteristics is paramount for its effective use in experimental design.

## Key Physicochemical Data

Property	Value	Reference(s)
Molecular Weight	192.99 g/mol	[1][2]
CAS Number	64248-56-2	[1][3]
Molecular Formula	C <sub>6</sub> H <sub>3</sub> BrF <sub>2</sub>	[1][2]
Appearance	Colorless to light yellow liquid	[1][3][4]
Density	1.71 g/mL at 25 °C	[1][3]
Boiling Point	61 °C at 35 mmHg	[1][3]
Melting Point	20 °C	[1]
Refractive Index	n <sub>20/D</sub> 1.51	[3]
Flash Point	53 °C (127.4 °F) - closed cup	[1][5]

## Structural Insights and Reactivity

The 1-bromo-2,6-difluoro substitution pattern is central to the compound's reactivity. The two ortho-fluorine atoms are powerful electron-withdrawing groups, which polarize the C-Br bond and make the ipso-carbon more electrophilic. This electronic effect facilitates reactions where the bromine atom acts as a leaving group, such as in nucleophilic aromatic substitution and various metal-catalyzed cross-coupling reactions. Furthermore, the steric hindrance provided by the ortho-fluorines can influence the regioselectivity of certain reactions and the conformational preferences of derivative molecules, a feature often exploited in catalyst and drug design.

## Synthesis and Purification

While several methods for the synthesis of fluorinated aromatic compounds exist, a common and illustrative approach for preparing compounds like **1-Bromo-2,6-difluorobenzene** involves a modification of the Schiemann reaction. This pathway typically starts from a corresponding aniline derivative.

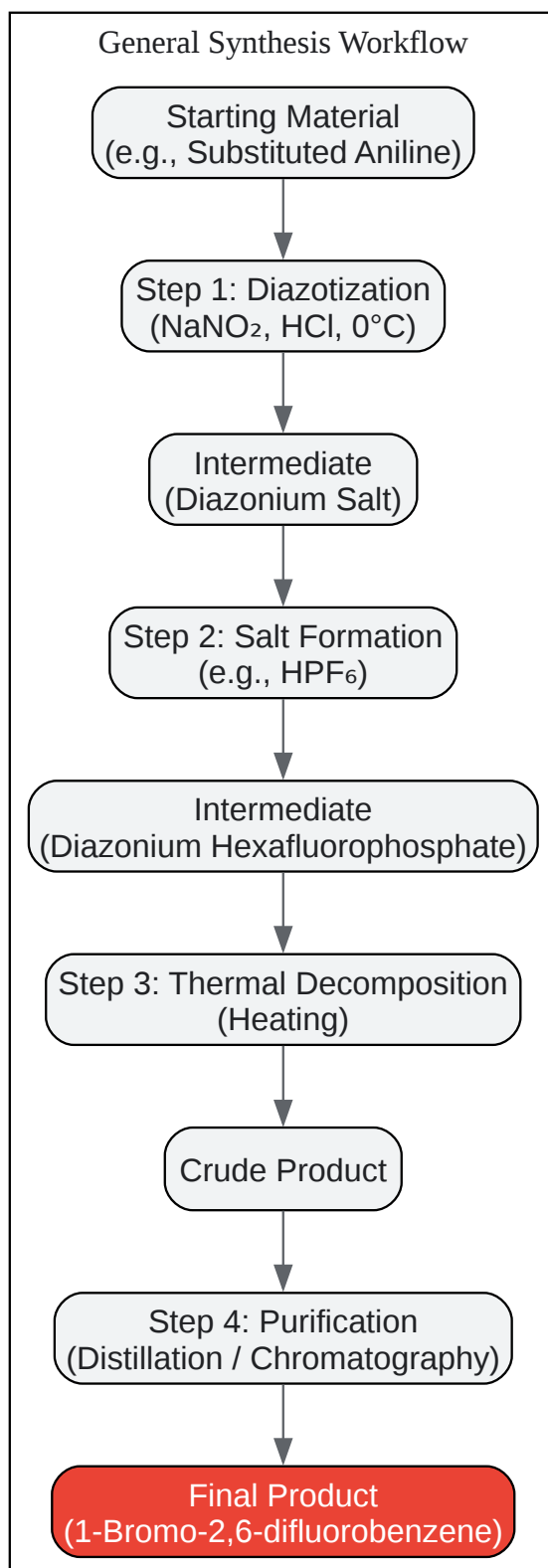
## Illustrative Synthetic Protocol: Modified Schiemann Reaction

This protocol provides a generalized methodology for the synthesis of aryl fluorides from arylamines, which is a foundational concept for producing structures like **1-bromo-2,6-difluorobenzene**.

- Diazotization of the Amine:
  - The starting aniline (e.g., 2-bromo-6-fluoroaniline, for a related structure) is dissolved in a suitable aqueous acid, such as hydrochloric acid.
  - The solution is cooled to a temperature between -5 °C and 0 °C using an ice-salt bath.
  - A chilled aqueous solution of sodium nitrite ( $\text{NaNO}_2$ ) is added dropwise while vigorously stirring. This process converts the primary amine into a diazonium salt. The temperature must be strictly controlled to prevent the decomposition of the unstable diazonium salt.
- Formation of the Hexafluorophosphate Salt:
  - An aqueous solution of hexafluorophosphoric acid ( $\text{HPF}_6$ ) is added to the diazonium salt solution.
  - This causes the precipitation of the more stable diazonium hexafluorophosphate salt. The precipitate is collected by filtration and washed with cold water and ether to remove impurities.
- Thermal Decomposition (Fluorination):
  - The dried diazonium hexafluorophosphate salt is carefully heated in a suitable high-boiling point, non-coordinating solvent.
  - Upon heating, the salt decomposes, releasing nitrogen gas and forming the desired aryl fluoride through the introduction of a fluorine atom onto the aromatic ring.
- Purification:

- The reaction mixture is cooled, and the product is isolated, often via steam distillation or solvent extraction.<sup>[6]</sup>
- Final purification is typically achieved by fractional distillation under reduced pressure to yield the high-purity **1-Bromo-2,6-difluorobenzene**.

## Synthesis Workflow Diagram



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Caption: General workflow for aryl fluoride synthesis via a modified Schiemann reaction.

## Spectroscopic and Analytical Characterization

Confirming the identity and purity of **1-Bromo-2,6-difluorobenzene** is essential. Standard analytical techniques provide a detailed fingerprint of the molecule.

Technique	Expected Signature
$^1\text{H}$ NMR	The proton NMR spectrum is relatively simple, showing multiplets in the aromatic region (approx. 6.8-7.4 ppm) corresponding to the three protons on the benzene ring. Coupling with the adjacent fluorine atoms will be observed.
$^{13}\text{C}$ NMR	The carbon spectrum will display distinct signals for the six aromatic carbons. The carbons bonded to fluorine will show large one-bond C-F coupling constants, and the carbon bonded to bromine will also be clearly identifiable.
$^{19}\text{F}$ NMR	The fluorine NMR spectrum provides a clear signal for the chemically equivalent fluorine atoms, with coupling to the adjacent aromatic protons. <sup>[2]</sup>
IR Spectroscopy	The infrared spectrum will exhibit characteristic absorption bands for C-F stretching (typically in the 1200-1300 $\text{cm}^{-1}$ region) and C-Br stretching (lower frequency), as well as C-H and C=C stretching of the aromatic ring. <sup>[2]</sup>
Mass Spectrometry	The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom ( $^{79}\text{Br}$ and $^{81}\text{Br}$ isotopes in an approximate 1:1 ratio).

## Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** Prepare a dilute solution of **1-Bromo-2,6-difluorobenzene** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- **GC Instrument Setup:**
  - **Column:** Use a standard non-polar capillary column (e.g., DB-5ms or equivalent).
  - **Injector:** Set the injector temperature to 250 °C with a split ratio (e.g., 50:1) to prevent column overloading.
  - **Oven Program:** Begin with an initial oven temperature of 50 °C, hold for 2 minutes, then ramp at a rate of 10 °C/min to a final temperature of 280 °C.
  - **Carrier Gas:** Use helium at a constant flow rate of 1 mL/min.
- **MS Instrument Setup:**
  - **Ion Source:** Use electron ionization (EI) at 70 eV.
  - **Mass Range:** Scan from m/z 40 to 400.
- **Analysis:** Inject 1 µL of the prepared sample. The resulting chromatogram will show a primary peak corresponding to **1-Bromo-2,6-difluorobenzene**. Purity can be calculated by integrating the peak area and comparing it to any impurity peaks. The mass spectrum of the main peak should match the expected fragmentation pattern and isotopic distribution.

## Core Applications in Research and Development

**1-Bromo-2,6-difluorobenzene** is a highly valued intermediate due to its utility in constructing complex molecular architectures.

## Medicinal Chemistry and Drug Discovery

The incorporation of a difluorophenyl moiety is a widely used strategy in modern drug design. Fluorine atoms can enhance several critical properties of a drug candidate, including:

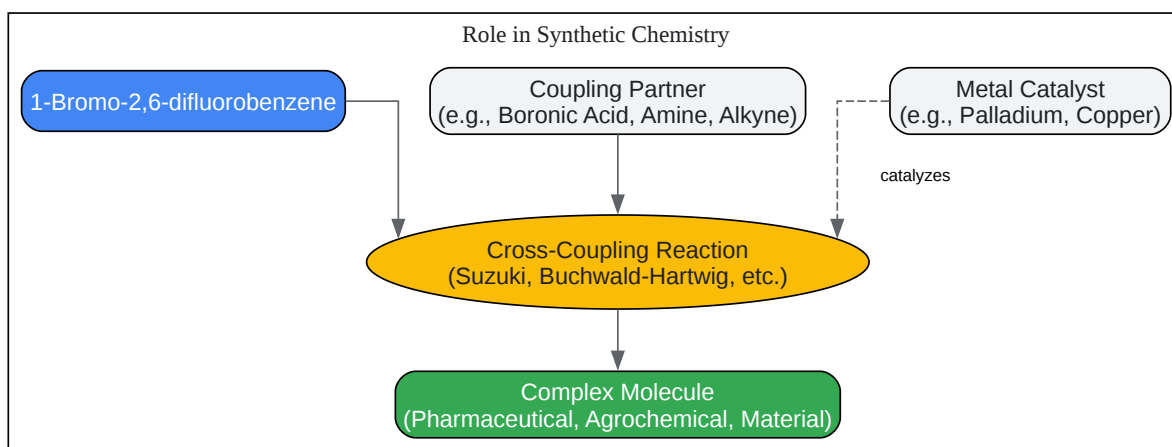
- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes, which can prolong the drug's half-life.<sup>[7]</sup>

[8]

- Binding Affinity: Fluorine can engage in favorable interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets, potentially increasing the drug's potency.[9]
  - Lipophilicity and Bioavailability: Strategic fluorination can modulate a molecule's lipophilicity, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.[8]
- [9]

**1-Bromo-2,6-difluorobenzene** is an ideal precursor for introducing this valuable motif via metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Buchwald-Hartwig, and Stille couplings.[8][9]

## Application in Cross-Coupling Reactions



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Caption: Use of **1-Bromo-2,6-difluorobenzene** in metal-catalyzed cross-coupling reactions.

## Other Applications

- **Materials Science:** It has been used in the synthesis of specialized organoboron compounds like tris(fluorophenyl)boranes, which have applications in frustrated Lewis pair chemistry and as components of organic light-emitting diodes (OLEDs).[3][10]
- **Agrochemicals:** The difluorophenyl group is also a feature in some modern pesticides and herbicides, where it can enhance biological activity and environmental stability.[7]

## Safety, Handling, and Storage

Due to its hazardous properties, strict adherence to safety protocols is mandatory when working with **1-Bromo-2,6-difluorobenzene**.

### Hazard Identification

Hazard Class	GHS Code	Description
Flammable Liquid	H226	Flammable liquid and vapor
Skin Irritation	H315	Causes skin irritation
Eye Irritation	H319	Causes serious eye irritation
Specific Target Organ Toxicity	H335	May cause respiratory irritation

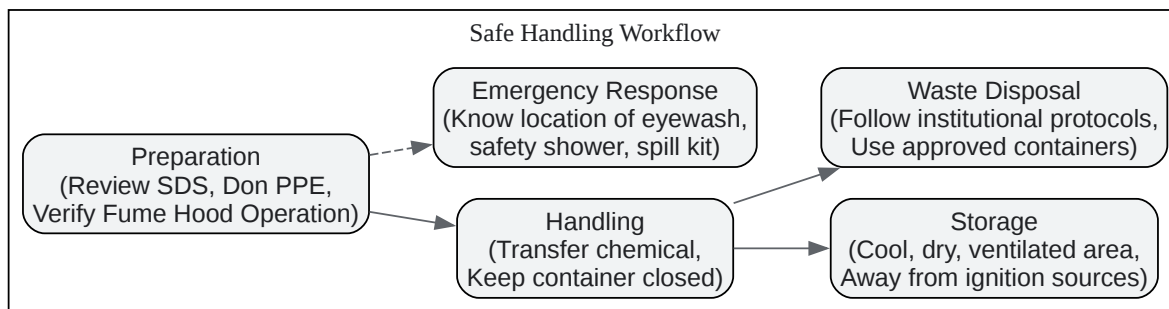
Data sourced from multiple references.[2][4]

## Safe Handling and Personal Protective Equipment (PPE)

- **Ventilation:** Always handle this chemical inside a certified chemical fume hood to avoid inhalation of vapors.[5][11]
- **Personal Protective Equipment:**
  - **Eye Protection:** Wear chemical splash goggles and a face shield.[5][11]
  - **Hand Protection:** Use chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use and dispose of them properly after handling.[5][11]
  - **Body Protection:** Wear a flame-retardant laboratory coat and closed-toe shoes. For larger quantities, an impervious apron is recommended.[5]

- Ignition Sources: Keep away from open flames, sparks, and hot surfaces. Use spark-proof tools and ground all equipment when transferring large quantities.[5][11]

## Safe Handling Workflow



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